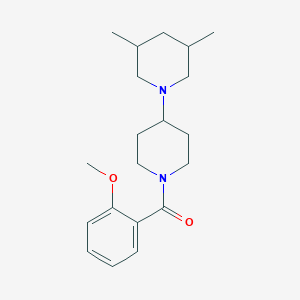![molecular formula C14H17NO3 B247171 1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B247171.png)
1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as TMI, is a synthetic compound that has been used in scientific research for many years. TMI has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one works by binding to specific sites on proteins and other biomolecules, causing them to fluoresce when excited with light of a specific wavelength. This allows researchers to study the interactions between different biomolecules in real-time.
Biochemical and Physiological Effects:
1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been found to have a variety of biochemical and physiological effects, including the ability to induce the formation of amyloid fibrils and to inhibit the activity of certain enzymes. It has also been found to bind to specific sites on proteins involved in the immune response, suggesting that it may have potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is its ability to selectively bind to specific biomolecules, allowing researchers to study specific interactions in a complex mixture. However, 1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not suitable for all types of experiments, as it may interfere with the activity of certain enzymes or proteins.
Direcciones Futuras
There are many potential future directions for research involving 1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. For example, researchers could investigate the use of 1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one as a therapeutic agent for diseases involving protein misfolding, such as Alzheimer's disease. Additionally, 1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one could be used to study the interactions between different types of biomolecules in more detail, potentially leading to new insights into the workings of biological systems.
Métodos De Síntesis
1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one can be synthesized using a variety of methods, including the reaction of 1,3-dioxane-2,4-dione with indole-2-carboxaldehyde in the presence of a base. The resulting product can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been used extensively in scientific research as a fluorescent probe for detecting protein-protein interactions. It has also been used to study the binding of small molecules to proteins and nucleic acids, as well as the formation of amyloid fibrils.
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
1//',5//',7//'-trimethylspiro[1,3-dioxane-2,3//'-indole]-2//'-one |
InChI |
InChI=1S/C14H17NO3/c1-9-7-10(2)12-11(8-9)14(13(16)15(12)3)17-5-4-6-18-14/h7-8H,4-6H2,1-3H3 |
Clave InChI |
HPAVMGZWEZSTFE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C3(C(=O)N2C)OCCCO3)C |
SMILES canónico |
CC1=CC(=C2C(=C1)C3(C(=O)N2C)OCCCO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247094.png)
![ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B247095.png)
![ethyl 4-(3-(2-furyl)-4-(3-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247096.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-(3-pyridinyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247097.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247098.png)
![ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247100.png)
![ethyl 4-(4-(3-ethoxy-4-hydroxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247101.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247102.png)
![ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247103.png)
![ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247105.png)
![1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247106.png)
![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247109.png)
![1-Benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine](/img/structure/B247110.png)
